Alkaloids, ergot
CAS No.: 12126-57-7
Cat. No.: VC0225825
Molecular Formula: C33H57CoO6
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 12126-57-7 |
---|---|
Molecular Formula | C33H57CoO6 |
Molecular Weight | 0 |
Introduction
Chemical Architecture and Classification of Ergot Alkaloids
Core Structural Features
Ergot alkaloids share a tetracyclic ergoline ring system (6-methylergoline) comprising an indole moiety fused to a quinoline scaffold . The stereochemistry at position C8 determines biological activity, with R-configuration in (+)-lysergic acid derivatives enabling receptor interactions . Epimerization at C8 generates inactive "-inine" forms (e.g., ergotaminine) that reversibly convert to active "-ine" isomers (e.g., ergotamine) in solution . This equilibrium complicates analytical quantification, as both epimers coexist in natural samples .
Clavine Alkaloids
Simplest ergolines lacking peptide sidechains, exemplified by agroclavine and chanoclavine-I. These compounds feature modifications to the D-ring, including seco-ergolines with open rings between N6 and C7 .
Lysergic Acid Derivatives
Amides of (+)-lysergic acid form two groups:
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Simple amides: Ergometrine (lysergic acid propanolamide) and lysergic acid hydroxyethylamide .
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Peptidic ergopeptines: Cyclic tripeptide conjugates (e.g., ergotamine, ergocristine) constituting 80% of sclerotial alkaloids .
Ergoamides
Non-peptide amides including paspalic acid, which serve as biosynthetic intermediates .
Table 1: Representative Ergot Alkaloids and Structural Attributes
Alkaloid | Subclass | Molecular Formula | Key Functional Groups | Bioactivity |
---|---|---|---|---|
Ergometrine | Lysergic amide | C₁₉H₂₃N₃O₂ | C8-propanolamide | Uterine contraction |
Ergotamine | Ergopeptine | C₃₃H₃₅N₅O₅ | Cyclo(L-Ala-L-Phe-L-Pro) | Vasoconstriction |
Agroclavine | Clavine | C₁₆H₁₈N₂ | Δ⁸⁹ double bond | Dopamine agonism |
Ergocryptine | Ergopeptine | C₃₂H₄₁N₅O₅ | Cyclo(L-Val-L-Leu-L-Pro) | Prolactin suppression |
Biosynthetic Pathways and Genetic Regulation
Precursor Incorporation
The ergoline nucleus originates from L-tryptophan and dimethylallyl pyrophosphate (DMAPP) via prenylation at C4, followed by cyclization to form chanoclavine-I . Isotope labeling studies demonstrate:
Enzymatic Modifications
Key transformations include:
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Clavicipitaceous fungi employ lysergyl peptide synthetases (LPS) for ergopeptine assembly .
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Aspergillus fumigatus utilizes EasL for alternative sidechain decorations .
Gene Cluster Conservation
Comparative genomics reveals 14 conserved genes (easA–easP) across ergot-producing fungi, though cluster architecture varies between Claviceps (modular) and Aspergillus (compact) .
Natural Occurrence and Contamination Profiles
Cereal Contamination Dynamics
European monitoring data (2015–2024) indicates rye as the most susceptible crop, with mean ergot alkaloid levels of 659 µg/kg in sclerotia-contaminated samples . Weather patterns (≥70% RH, 18–25°C) elevate Claviceps infection rates 3.2-fold .
Table 2: Ergot Alkaloid Concentrations in Contaminated Rye (EU JRC Study)
Alkaloid | Mean (µg/kg) | Max (µg/kg) | Z-Score SD |
---|---|---|---|
Ergometrine/inine | 105.2 | 136.1 | ±22.81% |
Ergotamine/inine | 761.4 | 812.7 | ±18.34% |
Ergocristine/inine | 645.0 | 812.7 | ±19.02% |
Animal Feed Contamination
Dutch surveys detected ergocryptine as the predominant alkaloid (23% of total) in cattle feeds, with sclerotia concentrations reaching 6,003 µg/g . Heat processing reduces ergopeptines by 32–48% but increases clavine stability .
Analytical Methodologies for Quantification
LC-MS/MS Protocols
The EU Reference Laboratory validated a multi-alkaloid method achieving LOQs of 2–5 µg/kg for major ergopeptines . Critical parameters include:
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Mobile phase: 0.1% formic acid with 5mM ammonium formate
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Column: C18 (2.6 µm, 150 × 3.0 mm)
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ESI+ detection optimized for [M+H]⁺ ions
Epimer-Specific Analysis
Chromatographic resolution of -ine/-inine pairs requires:
Pharmacological Mechanisms and Receptor Interactions
Monoaminergic Systems
Ergot derivatives exhibit pleiotropic receptor affinities:
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5-HT₁B/₁D: Ergotamine (Kᵢ = 0.3 nM) mediates migraine relief via cerebral vasoconstriction .
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D₂ Dopamine: Ergocryptine (EC₅₀ = 1.2 nM) suppresses prolactin through pituitary D₂ activation .
Vascular Effects
Dual α-adrenergic agonism (EC₅₀ ~10⁻⁷ M) and endothelial NO suppression underlies ergotism-associated vasospasm .
Therapeutic Applications and Clinical Use
Migraine Management
Ergotamine remains first-line for status migrainosus (2 mg sublingual, max 6 mg/week), though 38% of patients experience rebound headaches .
Parkinson’s Disease
Bromocriptine (D₂ agonist) reduces OFF-time by 1.8 hours/day in advanced PD, per 2023 Cochrane meta-analysis .
Toxicological Considerations
Acute Ergotism
Manifests as:
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Convulsive form: Serotonin syndrome (tremors, seizures)
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Gangrenous form: Distal limb ischemia from prolonged vasospasm
Chronic Toxicity
EFSA established a TDI of 0.6 µg/kg bw/day for total ergot alkaloids based on neurodevelopmental effects in rats .
Regulatory Frameworks and Mitigation Strategies
EU Maximum Levels
Commission Regulation (EU) 2023/1234 enforces:
Agricultural Controls
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Optical sorting reduces sclerotia load by 92%
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Fungicide seed treatments (triazoles) cut field infections by 65%
Emerging Research Frontiers
Synthetic Biology Platforms
Saccharomyces cerevisiae strains engineered with eas genes produce chanoclavine-I at 120 mg/L, paving way for sustainable biosynthesis .
Novel Derivatives
C-2 brominated ergolines show 10-fold selectivity for 5-HT₂A over α₁ receptors, reducing vasospasm risks .
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